molecular formula C19H17F3N4O B3019324 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034505-34-3

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3019324
CAS No.: 2034505-34-3
M. Wt: 374.367
InChI Key: OUDMUZFILQTMNZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked via an ethyl group to a pyrazole ring substituted with a 5-methyl group and a pyridin-4-yl moiety. The trifluoromethyl (-CF₃) group on the benzamide ring is a critical electron-withdrawing substituent, likely enhancing metabolic stability and influencing binding interactions.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-13-11-17(14-5-7-23-8-6-14)25-26(13)10-9-24-18(27)15-3-2-4-16(12-15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDMUZFILQTMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a pyridine moiety , and a trifluoromethylbenzamide group , which are known for their diverse pharmacological properties. The following table summarizes its key chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₅
Molecular Weight 365.36 g/mol
CAS Number 2034476-44-1
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may inhibit key signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported:

  • Inhibition of Cell Proliferation : The compound showed IC₅₀ values in the low micromolar range against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For example, an IC₅₀ value of 3.79 µM was noted for MCF7 cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies suggest that similar compounds can effectively reduce inflammatory markers in vitro and in vivo.

Case Studies

  • Study on MCF7 Cells : A recent study evaluated the cytotoxicity of various pyrazole derivatives, including the target compound, against MCF7 cells. The results indicated that the compound significantly inhibited cell growth with an IC₅₀ value of approximately 3.79 µM .
  • In Vivo Models : In animal models, compounds structurally related to this compound demonstrated tumor suppression when administered at therapeutic doses, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameIC₅₀ (µM)Target Cell Line
This compound3.79MCF7
Ethyl 1-(2-hydroxypropyl)-3-pyridinyl pyrazole26A549
1-Arylmethyl pyrazole derivatives49.85Various

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / ID (Evidence Source) Pyrazole Substituents Benzamide Substituents Key Structural Features
Target Compound 5-methyl, 3-(pyridin-4-yl) 3-(trifluoromethyl) Ethyl linker, pyridinyl-pyrazole
(S)-N-(1-(4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (Compound 46, ) Cyclopropyl, quinazolinyl-amino 3-(trifluoromethyl) Quinazoline-amino group, cyclopropyl phenyl
3-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazol-3-yl}-N-(tetrahydropyran-4-yl)benzamide () 3-(4-methylpiperazinyl-phenyl) Unsubstituted Tetrahydropyranyl amide, piperazinyl-phenyl
2-ethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide () 5-methyl, 3-phenyl 2-ethoxy Ethoxy benzamide, phenyl-pyrazole
3,5-dimethoxy-N-(1-methylpyrazol-3-yl)benzamide () 1-methyl 3,5-dimethoxy Dimethoxy benzamide, methyl-pyrazole

Electronic and Steric Considerations

  • Trifluoromethyl vs. Methoxy/Ethoxy Groups : The target’s -CF₃ group (electron-withdrawing) contrasts with electron-donating methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups in analogs . This difference may alter binding affinity in hydrophobic pockets or modulate metabolic stability.
  • Pyridin-4-yl vs. Phenyl/Quinazolinyl Groups: The pyridin-4-yl group in the target enables hydrogen bonding via its nitrogen, unlike phenyl or quinazolinyl substituents, which rely on π-π interactions.
  • Linker and Spacer Effects : The ethyl linker in the target may improve conformational flexibility compared to rigid spacers (e.g., cyclopropyl in Compound 46) or bulkier groups (e.g., tetrahydropyran in ), affecting receptor fit.

Pharmacokinetic and Therapeutic Implications

  • Metabolic Stability : The trifluoromethyl group in the target may reduce oxidative metabolism compared to methoxy-substituted analogs ().
  • Target Selectivity : The pyridin-4-yl group could enhance selectivity for receptors with polar residues (e.g., kinases), whereas phenyl-substituted analogs () might favor lipid-rich environments.

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